Fluorination on N-Benzyl Group Drives Enantioselectivity from Moderate to Excellent
A systematic study of N-benzyl-substituted cinchonidinium salts demonstrates that the introduction of fluorine atoms on the benzyl ring drastically enhances enantioselectivity. The parent N-benzyl compound (O-Allyl-N-benzylcinchonidinium bromide) provides a baseline of moderate selectivity, whereas the 2',3',4'-trifluorobenzyl analog achieves >99% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) in glycine imine alkylation |
|---|---|
| Target Compound Data | Not explicitly quantified in the available literature; serves as the unfluorinated benchmark for the series. |
| Comparator Or Baseline | O(9)-Allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide: 94% to >99% ee |
| Quantified Difference | Fluorination increases ee from a moderate baseline to near-perfect enantiocontrol (94% to >99% ee). |
| Conditions | Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide in toluene/CHCl3, 50% aq. KOH, -20 °C. |
Why This Matters
This direct comparison reveals that the unfluorinated benzyl catalyst is essential for applications where a lower but predictable ee is acceptable or when electronic effects must be avoided, whereas the fluorinated version is reserved for demanding stereoselective syntheses.
- [1] Sang-sup Jew, Mi-Sook Yoo, Byeong-Seon Jeong, Il Yeong Park, Hyeung-geun Park. An Unusual Electronic Effect of an Aromatic-F in Phase-Transfer Catalysts Derived from Cinchona-Alkaloid. Organic Letters 2002, 4 (24), 4245-4248. View Source
